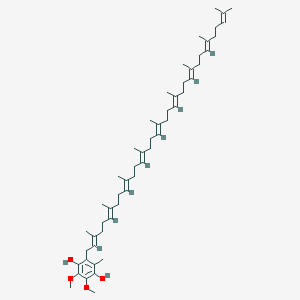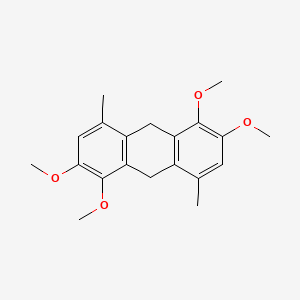
3-(3-Bromopropyl)benzene-1,2-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)benzene-1,2-dithiol is an organosulfur compound with the molecular formula C₉H₁₁BrS₂. This compound consists of a benzene ring substituted with a 3-bromopropyl group and two thiol groups at the 1 and 2 positions. It is a colorless viscous liquid and is primarily used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)benzene-1,2-dithiol typically involves the reaction of benzene-1,2-dithiol with 3-bromopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol groups of benzene-1,2-dithiol attack the bromopropyl group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
3-(3-Bromopropyl)benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
3-(3-Bromopropyl)benzene-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Bromopropyl)benzene-1,2-dithiol involves its thiol groups, which can form strong bonds with metal ions and other electrophiles. This property makes it useful in chelation therapy and as a ligand in coordination chemistry. The bromopropyl group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets and pathways.
類似化合物との比較
Similar Compounds
Benzene-1,2-dithiol: Lacks the bromopropyl group but has similar thiol functionality.
3-Bromopropylbenzene: Lacks the thiol groups but has the bromopropyl group.
1,2-Dimercaptobenzene: Similar structure but without the bromopropyl group.
Uniqueness
3-(3-Bromopropyl)benzene-1,2-dithiol is unique due to the presence of both the bromopropyl group and the thiol groups, which allow it to participate in a wide range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in both research and industrial settings.
特性
分子式 |
C9H11BrS2 |
|---|---|
分子量 |
263.2 g/mol |
IUPAC名 |
3-(3-bromopropyl)benzene-1,2-dithiol |
InChI |
InChI=1S/C9H11BrS2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6H2 |
InChIキー |
DXFLCDAGLYYXKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)S)S)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)



![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)




![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)

